molecular formula C11H14Cl2N4O B3106901 4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride CAS No. 1609388-48-8

4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

Cat. No.: B3106901
CAS No.: 1609388-48-8
M. Wt: 289.16
InChI Key: FRLRQVMGYGXONE-WWPIYYJJSA-N
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Description

4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a pyrrolidinyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions.

    Introduction of the pyrrolidinyl group: This step involves the nucleophilic substitution of the oxadiazole ring with a pyrrolidinyl derivative, often under reflux conditions with a suitable solvent like ethanol or acetonitrile.

    Attachment of the pyridine ring: The final step involves coupling the oxadiazole-pyrrolidinyl intermediate with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine
  • **4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}benzene

Uniqueness

4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride stands out due to its dihydrochloride form, which enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-pyridin-4-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8;;/h3-4,6-7,9,13H,1-2,5H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLRQVMGYGXONE-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
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4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
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4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
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4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
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4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
Reactant of Route 6
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4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

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